
8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a quinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a benzene ring. The presence of hydroxyl groups at specific positions enhances its chelating properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane . Another method involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide to produce 8-hydroxy-2-quinolinecarboxaldehyde, which can then be further reacted to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed reactions are common in substitution processes, with reagents like aryl halides and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and pathways. For example, it can inhibit 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes such as DNA demethylation and histone modification . By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects in diseases like cancer and neurodegenerative disorders .
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad pharmacological potential and metal-chelating properties.
5-Nitro-8-hydroxyquinoline: An antiprotozoal drug with enhanced antimicrobial activity.
8-Hydroxyquinoline-2-carboxaldehyde: A derivative used in the synthesis of various bioactive compounds.
Uniqueness: 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide stands out due to its dual hydroxyl groups, which enhance its chelating ability and biological activity. Its unique structure allows for the formation of stable complexes with a wide range of metal ions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
648896-11-1 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21) |
InChI Key |
DBKHJHZCQLITAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


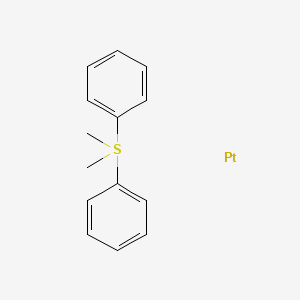
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
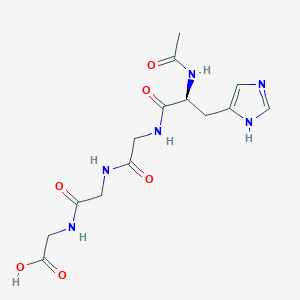
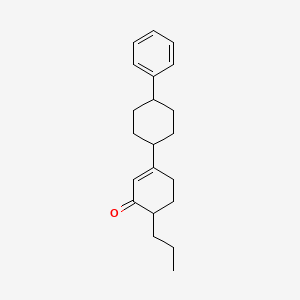


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
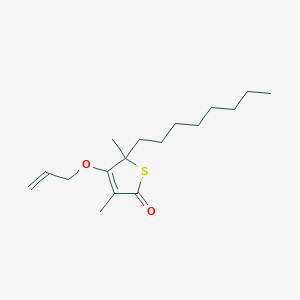
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
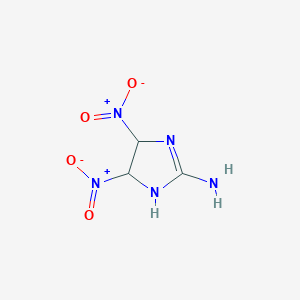
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
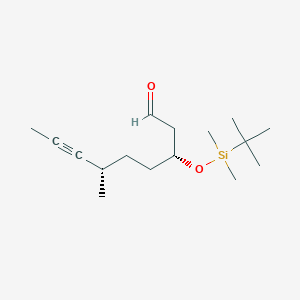
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)

